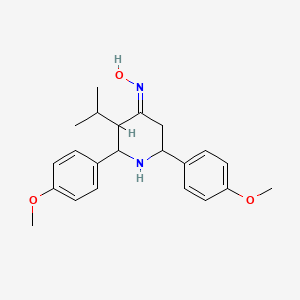
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has some limitations. It is insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Finally, research could focus on developing new analogs of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide with improved solubility and bioavailability.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be synthesized through a multistep reaction starting from 3,4-dimethoxyaniline and 4-isobutylbenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then reacted with sodium methoxide to yield N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. The yield of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has also been studied for its potential anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)11-14-5-8-16(9-6-14)24(20,21)19-15-7-10-17(22-3)18(12-15)23-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWKEGAGLVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)

![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)


![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)